

A Comparative Guide to the Kinase Selectivity of Isoquinoline and Quinazoline Scaffolds

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Compound of Interest

4-(2,4Dimethylbenzoyl)isoquinoline

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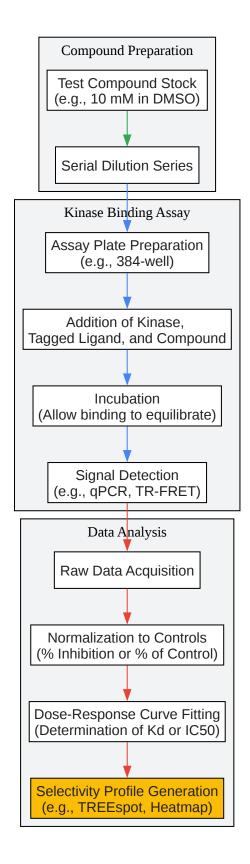
Disclaimer: As of this review, specific experimental data on the kinase selectivity profile for **4- (2,4-Dimethylbenzoyl)isoquinoline** is not publicly available. Therefore, this guide provides a comparative analysis of the broader, structurally related isoquinoline and quinazoline classes of kinase inhibitors, utilizing well-characterized examples to illustrate their selectivity profiles. This guide is intended for researchers, scientists, and drug development professionals to understand the comparative performance and experimental evaluation of these important scaffolds.

The isoquinoline and quinazoline cores are prevalent scaffolds in the development of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP. While both can be tailored to achieve high potency, their selectivity profiles across the human kinome can vary significantly based on their substitution patterns. Here, we compare representative compounds from each class: the 4-anilinoquinoline scaffold, a close relative of isoquinolines, and the well-established 4-anilinoquinazoline-based inhibitors, Lapatinib and Erlotinib.

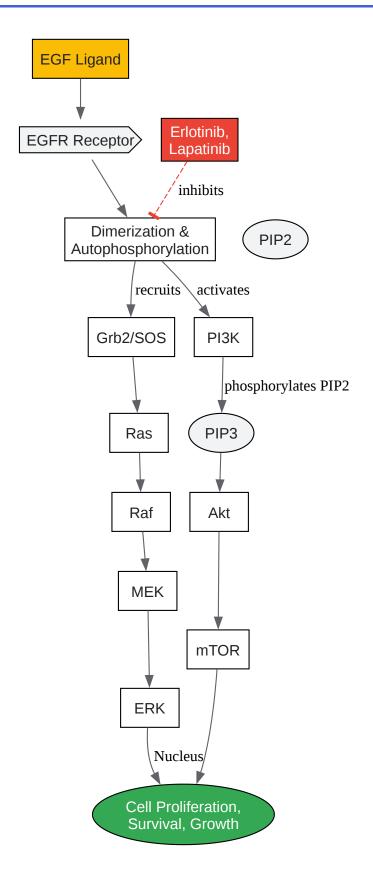
Experimental Workflow for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. It helps identify on-target and off-target activities, which are crucial for predicting efficacy and potential toxicity. A common workflow for large-scale kinase profiling is depicted below.









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